molecular formula C9H18N2O B13222744 9-Methyl-1,5-diazecan-2-one

9-Methyl-1,5-diazecan-2-one

Cat. No.: B13222744
M. Wt: 170.25 g/mol
InChI Key: ATRAXHTUZQMUCS-UHFFFAOYSA-N
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Description

9-Methyl-1,5-diazecan-2-one is a heterocyclic organic compound with the molecular formula C₉H₁₈N₂O This compound is characterized by a diazecane ring substituted with a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,5-diazecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a ketone in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,5-diazecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group or other positions on the diazecane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-Methyl-1,5-diazecan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methyl-1,5-diazecan-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The diazecane ring structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diazepan-2-one: Lacks the methyl substitution, which may affect its reactivity and applications.

    9-Methyl-1,5-diazocan-2-one: A structural isomer with different properties.

    1,5-Diazepan-2-thione: Contains a sulfur atom instead of oxygen, leading to different chemical behavior.

Uniqueness

9-Methyl-1,5-diazecan-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

9-methyl-1,5-diazecan-2-one

InChI

InChI=1S/C9H18N2O/c1-8-3-2-5-10-6-4-9(12)11-7-8/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

ATRAXHTUZQMUCS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCNCCC(=O)NC1

Origin of Product

United States

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